6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid is a naturally occurring flavonoid glycoside derived from Carthamus tinctorius Linn . It is known for its complex structure, which includes multiple glucose and glucuronic acid moieties attached to the kaempherol backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid typically involves the glycosylation of kaempherol with glucose and glucuronic acid. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process. The specific steps and conditions can vary, but a common approach involves:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on kaempherol to prevent unwanted reactions.
Glycosylation: Reacting the protected kaempherol with glucose and glucuronic acid in the presence of a catalyst.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as Carthamus tinctorius Linn, followed by purification processes. Alternatively, large-scale synthesis can be achieved using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the kaempherol backbone can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions or specific enzymes can facilitate the hydrolysis of glycosidic bonds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free kaempherol and individual sugar moieties.
Scientific Research Applications
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid involves its interaction with various molecular targets and pathways. It is known to:
Antioxidant Activity: Scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-Glucuronic acid can be compared with other flavonoid glycosides, such as:
Kaempherol-3-O-glucoside: Lacks the additional glucose and glucuronic acid moieties, resulting in different solubility and bioactivity profiles.
Quercetin-3-O-glucoside: Similar structure but with different hydroxylation patterns, leading to variations in antioxidant and anti-inflammatory activities.
Myricetin-3-O-glucoside: Contains additional hydroxyl groups, which can influence its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific glycosylation pattern, which can affect its solubility, stability, and bioactivity compared to other flavonoid glycosides.
Properties
Molecular Formula |
C33H38O23 |
---|---|
Molecular Weight |
802.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H38O23/c34-6-12-15(37)19(41)23(45)32(52-12)54-27-11(51-31-25(47)21(43)22(44)29(56-31)30(48)49)5-10-14(17(27)39)18(40)28(26(50-10)8-1-3-9(36)4-2-8)55-33-24(46)20(42)16(38)13(7-35)53-33/h1-5,12-13,15-16,19-25,29,31-39,41-47H,6-7H2,(H,48,49) |
InChI Key |
AAKJOZZAGIRTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.